N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
CAS No.: 1216585-53-3
Cat. No.: VC4411512
Molecular Formula: C26H20ClFN4O3
Molecular Weight: 490.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216585-53-3 |
|---|---|
| Molecular Formula | C26H20ClFN4O3 |
| Molecular Weight | 490.92 |
| IUPAC Name | N-(3-chlorophenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
| Standard InChI | InChI=1S/C26H20ClFN4O3/c1-35-20-8-5-16(6-9-20)13-31-15-29-24-21-12-18(28)7-10-22(21)32(25(24)26(31)34)14-23(33)30-19-4-2-3-17(27)11-19/h2-12,15H,13-14H2,1H3,(H,30,33) |
| Standard InChI Key | FJVLUWOBLZGTHA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Cl |
Introduction
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with a molecular formula of C26H20ClFN4O3 and a molecular weight of 490.9 g/mol . This compound belongs to a class of pyrimidoindoles, which are known for their diverse biological activities, including potential applications in pharmaceuticals.
Synthesis and Characterization
While specific synthesis details for this compound are not readily available, compounds of similar complexity often require multi-step synthesis involving reactions such as condensation, alkylation, and acylation. Characterization typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound.
Biological Activity
Although specific biological activity data for N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide are not detailed in the available literature, pyrimidoindoles are generally explored for their potential as inhibitors or modulators in various biological pathways. These pathways can include enzyme inhibition, receptor modulation, or DNA interaction, which are crucial for developing therapeutic agents.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume